FCNIrPic
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FCNIrPic involves the cyclometalation of iridium with 5-cyano-4-fluorophenylpyridine followed by coordination with picolinic acid. The reaction typically requires a solvent such as dichloromethane and is conducted under an inert atmosphere to prevent oxidation. The reaction mixture is then purified through sublimation to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and purity testing .
Chemical Reactions Analysis
Types of Reactions
FCNIrPic undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of iridium oxides.
Reduction: The compound can be reduced to its lower oxidation states using reducing agents.
Substitution: This compound can undergo substitution reactions where ligands are replaced by other coordinating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium oxides, while reduction can produce lower oxidation state iridium complexes .
Scientific Research Applications
FCNIrPic has a wide range of applications in scientific research, including:
Chemistry: Used as a phosphorescent dopant in OLEDs to enhance efficiency and color purity.
Biology: Investigated for its potential use in bioimaging due to its luminescent properties.
Medicine: Explored for its potential in photodynamic therapy, where its luminescence can be used to target and destroy cancer cells.
Industry: Employed in the production of high-efficiency display panels and lighting solutions
Mechanism of Action
The mechanism of action of FCNIrPic involves its ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiency. The compound’s molecular structure allows for efficient energy transfer and emission of deep-blue light. The primary molecular targets are the triplet states of the organic molecules in the OLED matrix, facilitating efficient light emission .
Comparison with Similar Compounds
Similar Compounds
Iridium(III) bis[4,6-(difluorophenyl)pyridinato-N,C2’]picolinate: Known for its blue emission but with slightly different spectral properties compared to FCNIrPic.
Iridium(III) bis[2-(4,6-difluorophenyl)pyridinato-N,C2’]picolinate: Another blue phosphorescent compound with high efficiency but different emission characteristics
Uniqueness of this compound
This compound stands out due to its deeper-blue emission and higher luminous efficiency compared to similar compounds. Its unique molecular structure allows for better energy transfer and stability, making it a preferred choice for high-performance OLED applications .
Properties
Molecular Formula |
C36H18F6IrN6 |
---|---|
Molecular Weight |
840.8 g/mol |
IUPAC Name |
2,6-difluoro-4-pyridin-2-ylbenzonitrile;iridium |
InChI |
InChI=1S/3C12H6F2N2.Ir/c3*13-10-5-8(6-11(14)9(10)7-15)12-3-1-2-4-16-12;/h3*1-6H; |
InChI Key |
NMLYKRGQBSVSGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C(=C2)F)C#N)F.C1=CC=NC(=C1)C2=CC(=C(C(=C2)F)C#N)F.C1=CC=NC(=C1)C2=CC(=C(C(=C2)F)C#N)F.[Ir] |
Origin of Product |
United States |
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